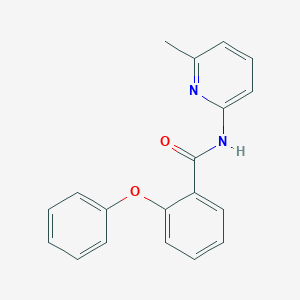
N-methyl-2-quinolinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-quinolinecarbothioamide, also known as Lucidril or Centrophenoxine, is a nootropic drug that has been extensively studied for its potential benefits in improving cognitive function and memory. It is a synthetic compound that was first developed in the 1950s and has since been used in various scientific research studies.
Mecanismo De Acción
The exact mechanism of action of N-methyl-2-quinolinecarbothioamide is not fully understood. It is believed to work by increasing the levels of acetylcholine in the brain, which enhances cognitive function and memory. It may also have antioxidant properties that protect the brain from damage.
Biochemical and Physiological Effects:
N-methyl-2-quinolinecarbothioamide has been found to increase the levels of acetylcholine in the brain, which enhances cognitive function and memory. It has also been shown to have antioxidant properties that protect the brain from damage. Additionally, it has been found to increase the levels of RNA and protein synthesis in the brain, which may contribute to its cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-methyl-2-quinolinecarbothioamide in lab experiments include its well-established safety profile and its ability to enhance cognitive function and memory. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on N-methyl-2-quinolinecarbothioamide. These include:
1. Exploring its potential use in treating cognitive impairments associated with aging and neurodegenerative diseases such as Alzheimer's disease.
2. Investigating its potential as a neuroprotective agent that can prevent or slow down the progression of neurodegenerative diseases.
3. Studying its effects on other neurotransmitter systems in the brain, such as dopamine and serotonin.
4. Investigating its potential as a treatment for other conditions such as depression and anxiety.
5. Exploring the potential of N-methyl-2-quinolinecarbothioamide in combination with other nootropic compounds for enhanced cognitive effects.
In conclusion, N-methyl-2-quinolinecarbothioamide is a synthetic compound that has been extensively studied for its potential benefits in improving cognitive function and memory. Its mechanism of action is not fully understood, but it is believed to work by increasing the levels of acetylcholine in the brain and may also have antioxidant properties. While it has several advantages for lab experiments, further research is needed to fully understand its potential benefits and limitations. There are several potential future directions for research on N-methyl-2-quinolinecarbothioamide, including its use in treating cognitive impairments associated with aging and neurodegenerative diseases and its potential as a neuroprotective agent.
Métodos De Síntesis
The synthesis of N-methyl-2-quinolinecarbothioamide involves the reaction of dimethylaminoethyl chloride with quinoline-2-carbonyl chloride in the presence of sodium ethoxide. The resulting product is then treated with hydrogen sulfide to obtain the final compound.
Aplicaciones Científicas De Investigación
N-methyl-2-quinolinecarbothioamide has been widely studied for its potential benefits in improving cognitive function and memory. It has been shown to increase the levels of acetylcholine in the brain, a neurotransmitter that is essential for learning and memory. It has also been found to have antioxidant properties and can protect the brain from oxidative stress.
Propiedades
IUPAC Name |
N-methylquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-12-11(14)10-7-6-8-4-2-3-5-9(8)13-10/h2-7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYPTPQUSFWMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)C1=NC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylquinoline-2-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5765345.png)


![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5765360.png)

![methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5765367.png)


![2-pyridinecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5765388.png)

